N-(3-methoxyphenyl)-2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)acetamide
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Overview
Description
N-(3-methoxyphenyl)-2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyphenyl group and a tetrahydro-pyridoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)acetamide typically involves multi-step organic reactions. One common method includes the reaction of 3-methoxyaniline with ethyl acetoacetate under acidic conditions to form an intermediate. This intermediate is then subjected to cyclization and further functionalization to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where the methoxy group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
N-(3-methoxyphenyl)-2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential neuroprotective and anti-inflammatory properties.
Medicine: Investigated for its potential use in treating neurodegenerative diseases and as an anti-cancer agent.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and modulate signaling pathways involved in inflammation and cell survival. For example, it may inhibit the NF-kB pathway, reducing the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
- N-(3,4,5-trimethoxyphenyl)-2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)acetamide
- N-(3-methoxyphenyl)-2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propionamide
Uniqueness
N-(3-methoxyphenyl)-2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)acetamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methoxy group and acetamide linkage contribute to its distinct reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C20H19N3O3 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-2-oxo-2-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)acetamide |
InChI |
InChI=1S/C20H19N3O3/c1-26-14-6-4-5-13(11-14)21-19(24)20(25)23-10-9-18-16(12-23)15-7-2-3-8-17(15)22-18/h2-8,11,22H,9-10,12H2,1H3,(H,21,24) |
InChI Key |
BROMIALSLSGBIE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)N2CCC3=C(C2)C4=CC=CC=C4N3 |
Origin of Product |
United States |
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